acetic acid;(1R,3R)-3-[dimethyl(phenyl)silyl]-4,4-dimethylcyclohexan-1-ol
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Overview
Description
Acetic acid;(1R,3R)-3-[dimethyl(phenyl)silyl]-4,4-dimethylcyclohexan-1-ol is a complex organic compound that combines the properties of acetic acid with a silyl-protected cyclohexanol derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;(1R,3R)-3-[dimethyl(phenyl)silyl]-4,4-dimethylcyclohexan-1-ol typically involves multiple steps One common approach is to start with the cyclohexanol derivative, which undergoes silylation to introduce the dimethyl(phenyl)silyl groupThe reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems have been shown to be effective in the synthesis of similar compounds, offering advantages in terms of reaction control and sustainability .
Chemical Reactions Analysis
Types of Reactions
Acetic acid;(1R,3R)-3-[dimethyl(phenyl)silyl]-4,4-dimethylcyclohexan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The silyl group can be substituted with other functional groups, allowing for further modification of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
Acetic acid;(1R,3R)-3-[dimethyl(phenyl)silyl]-4,4-dimethylcyclohexan-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of acetic acid;(1R,3R)-3-[dimethyl(phenyl)silyl]-4,4-dimethylcyclohexan-1-ol involves its interaction with specific molecular targets. The silyl group can protect the hydroxyl group during reactions, allowing for selective modifications. The compound can also participate in various biochemical pathways, depending on its functional groups and overall structure .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl esters: Similar in terms of the protective group used, but differ in the specific structure and applications.
α,β-Unsaturated carbonyl compounds: Share some reactivity patterns but have different functional groups and uses.
Uniqueness
Acetic acid;(1R,3R)-3-[dimethyl(phenyl)silyl]-4,4-dimethylcyclohexan-1-ol is unique due to its combination of a silyl-protected cyclohexanol with an acetic acid moiety. This structure provides specific reactivity and stability that can be advantageous in various chemical and biological applications .
Properties
CAS No. |
908255-85-6 |
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Molecular Formula |
C18H30O3Si |
Molecular Weight |
322.5 g/mol |
IUPAC Name |
acetic acid;(1R,3R)-3-[dimethyl(phenyl)silyl]-4,4-dimethylcyclohexan-1-ol |
InChI |
InChI=1S/C16H26OSi.C2H4O2/c1-16(2)11-10-13(17)12-15(16)18(3,4)14-8-6-5-7-9-14;1-2(3)4/h5-9,13,15,17H,10-12H2,1-4H3;1H3,(H,3,4)/t13-,15-;/m1./s1 |
InChI Key |
XYXHHNIUMRFKMW-SWYZXDRTSA-N |
Isomeric SMILES |
CC(=O)O.CC1(CC[C@H](C[C@H]1[Si](C)(C)C2=CC=CC=C2)O)C |
Canonical SMILES |
CC(=O)O.CC1(CCC(CC1[Si](C)(C)C2=CC=CC=C2)O)C |
Origin of Product |
United States |
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